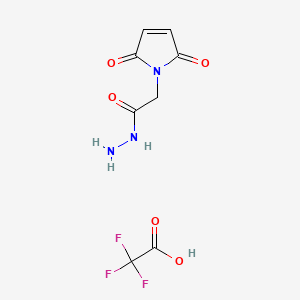

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetohydrazide 2,2,2-trifluoroacetate

Description

This compound belongs to a class of maleimide-functionalized hydrazides with trifluoroacetate counterions, commonly used in bioconjugation and protein modification. The maleimide group enables selective reactions with thiol (-SH) groups, while the hydrazide moiety allows coupling to carbonyl-containing molecules. The trifluoroacetate salt enhances solubility in polar solvents, facilitating its use in aqueous and organic reaction systems .

Properties

IUPAC Name |

2-(2,5-dioxopyrrol-1-yl)acetohydrazide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O3.C2HF3O2/c7-8-4(10)3-9-5(11)1-2-6(9)12;3-2(4,5)1(6)7/h1-2H,3,7H2,(H,8,10);(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKLHIUBGLCUQBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CC(=O)NN.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetohydrazide 2,2,2-trifluoroacetate typically involves the reaction of maleic anhydride with hydrazine derivatives under controlled conditions . The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at low temperatures to ensure the formation of the desired product. Industrial production methods may involve bulk manufacturing and custom synthesis services to meet specific research needs .

Chemical Reactions Analysis

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetohydrazide 2,2,2-trifluoroacetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

Cycloaddition: It can participate in cycloaddition reactions, forming cyclic compounds with other reactants.

Scientific Research Applications

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetohydrazide 2,2,2-trifluoroacetate is used in various scientific research applications, including:

Chemistry: It serves as an intermediate in organic synthesis, facilitating the formation of complex molecules.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetohydrazide 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidine ring and trifluoroacetate group play crucial roles in its reactivity and biological activity. It may inhibit enzymes by binding to their active sites or interfere with cellular processes by disrupting key pathways .

Comparison with Similar Compounds

6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide 2,2,2-Trifluoroacetate

- CAS No.: 151038-94-7

- Molecular Formula : C₁₂H₁₆F₃N₃O₅

- Molecular Weight : 363.27 g/mol

- Structural Feature : Contains a six-carbon (hexane) spacer between the maleimide and hydrazide groups.

- Key Data :

- Applications : Used as a heterobifunctional linker in antibody-drug conjugates (ADCs) due to its extended chain length, which improves steric flexibility .

- Safety : Hazardous upon inhalation, skin contact, or ingestion; requires PPE and ventilation during handling .

3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanehydrazide 2,2,2-Trifluoroacetate

N-(2-Aminoethyl)maleimide Trifluoroacetate

- CAS No.: Not explicitly listed (see CA index name below).

- Molecular Formula : C₈H₉F₃N₂O₄

- Molecular Weight : 254.17 g/mol

- Structural Feature: Replaces hydrazide with an aminoethyl group.

- Key Data: CA Index Name: 1H-Pyrrole-2,5-dione, 1-(2-aminoethyl)-, 2,2,2-trifluoroacetate (1:1) .

- Applications : Critical precursor for synthesizing [¹⁸F]FBEM, a radiolabeled tracer for PET imaging, due to its rapid thiol reactivity .

Comparative Analysis Table

Key Research Findings

Spacer Length vs. Application :

- Longer spacers (e.g., hexane) reduce steric hindrance in ADC synthesis, enhancing binding efficiency .

- Shorter spacers (e.g., propane) are preferred for compact conjugates in PROTACs .

Reactivity Differences: Hydrazide-containing compounds enable carbonyl-specific conjugation, whereas aminoethyl derivatives target thiols for radiochemistry .

Stability :

- All trifluoroacetate salts exhibit hygroscopicity, requiring anhydrous storage .

Biological Activity

The compound 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetohydrazide 2,2,2-trifluoroacetate is a derivative of hydrazide with potential biological activity. It is characterized by its unique structure, which includes a pyrrole ring and trifluoroacetate moiety. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structure

The molecular formula for this compound is . The structure consists of a pyrrole ring with two keto groups and a hydrazide functional group. The trifluoroacetate enhances its solubility and reactivity.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 303.19 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| Purity | ≥ 95% |

Antitumor Activity

Research indicates that compounds containing the pyrrole structure exhibit significant antitumor activity. For instance, studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines. Specifically:

- Mechanism of Action : The presence of the hydrazide group is believed to facilitate interactions with cellular targets that are crucial for cancer cell survival.

- Case Study : A study evaluated the antiproliferative effects of related pyrrole derivatives on breast and colon cancer cell lines, demonstrating IC50 values in the micromolar range .

Antimicrobial Properties

The biological activity of 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetohydrazide has also been explored in the context of antimicrobial efficacy:

- Activity Spectrum : In vitro studies suggest that this compound exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria.

- Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways within microbial cells.

Enzyme Inhibition

Another significant aspect of its biological activity is its potential as an enzyme inhibitor:

- Target Enzymes : Research indicates that derivatives may inhibit enzymes involved in metabolic pathways such as dihydrofolate reductase (DHFR), which is critical in nucleotide synthesis.

- Implications : This inhibition could lead to reduced proliferation rates in rapidly dividing cells, such as cancer cells or pathogens.

Synthesis and Evaluation

Recent studies focused on synthesizing various derivatives of hydrazides and evaluating their biological activities. For example:

- Synthesis Method : A multi-step synthetic pathway was utilized to produce several analogs of the target compound.

- Biological Evaluation : Each derivative was tested for cytotoxicity against different cancer cell lines using MTT assays.

Comparative Analysis

A comparative analysis was conducted between 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetohydrazide and other known antitumor agents:

| Compound Name | IC50 (µM) | Cancer Type |

|---|---|---|

| 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol) | 12 | Breast Cancer |

| Compound A | 15 | Colon Cancer |

| Compound B | 25 | Lung Cancer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.